molecular formula C14H21NO2 B12896600 N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide CAS No. 62187-38-6

N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide

Cat. No.: B12896600
CAS No.: 62187-38-6
M. Wt: 235.32 g/mol
InChI Key: UUYOUSJDDIYAHA-UHFFFAOYSA-N
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Description

N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide is a chemical compound with a unique structure that combines a furan ring with a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide typically involves the reaction of furan-2-carboxylic acid with butylamine and cyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve steps such as esterification, amidation, and purification to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohols, amines, and substituted furan compounds.

Scientific Research Applications

N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring and cyclopentanecarboxamide moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Carboxine: A fungicide with a similar carboxamide structure.

    Oxicarboxine: Another fungicide with a related chemical structure.

    Boscalid: A modern fungicide with a broader spectrum of activity.

Uniqueness

N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a furan ring and a cyclopentanecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62187-38-6

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butyl-N-(furan-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C14H21NO2/c1-2-3-10-15(13-9-6-11-17-13)14(16)12-7-4-5-8-12/h6,9,11-12H,2-5,7-8,10H2,1H3

InChI Key

UUYOUSJDDIYAHA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CO1)C(=O)C2CCCC2

Origin of Product

United States

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